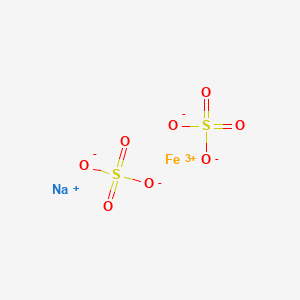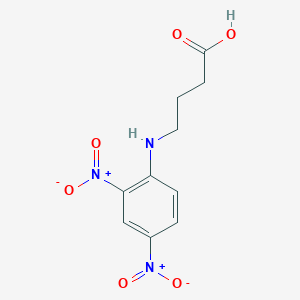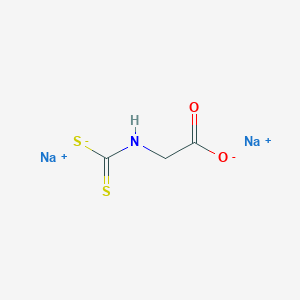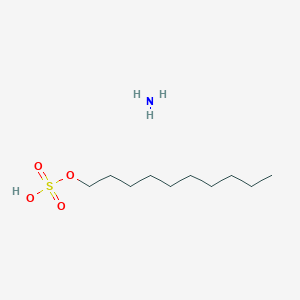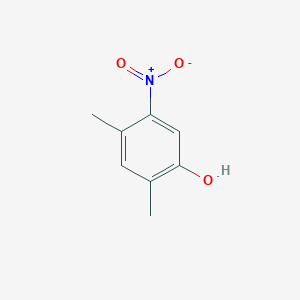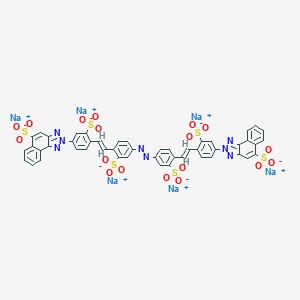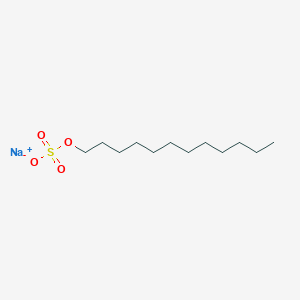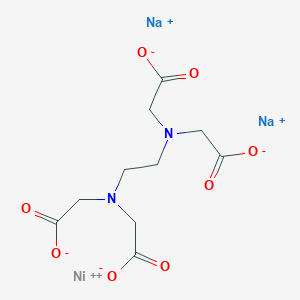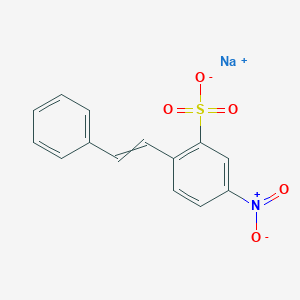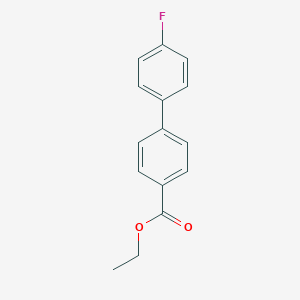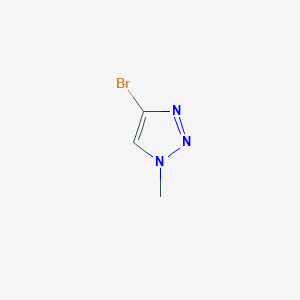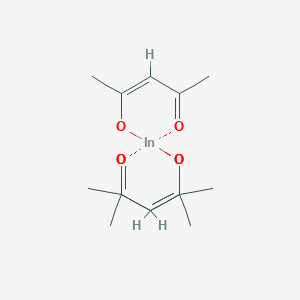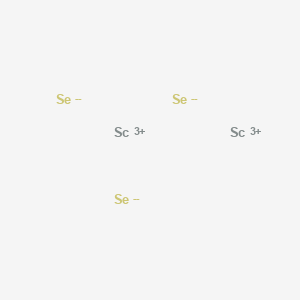
Scandium Selenide Sputtering Target
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium Selenide Sputtering Target is an inorganic compound composed of scandium and selenium with the chemical formula Sc₂Se₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scandium Selenide Sputtering Target can be synthesized through a variety of methods. One common approach involves the direct combination of scandium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapor. The reaction can be represented as:
2Sc+3Se→Sc2Se3
Another method involves the reduction of scandium oxide with selenium in the presence of a reducing agent such as hydrogen gas. This method requires precise control of temperature and pressure to ensure the complete reduction of scandium oxide.
Industrial Production Methods
Industrial production of discandium triselenide often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include multiple steps of purification to achieve the desired purity level for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
Scandium Selenide Sputtering Target undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, discandium triselenide can form scandium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental components under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Reactions typically involve other chalcogenides like sulfur or tellurium under controlled conditions.
Major Products
Oxidation: Scandium oxide (Sc₂O₃) and selenium dioxide (SeO₂).
Reduction: Elemental scandium and selenium.
Substitution: Compounds like discandium trisulfide or discandium tritelluride.
Aplicaciones Científicas De Investigación
Scandium Selenide Sputtering Target has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium and selenium compounds.
Biology: Research into its potential biological activities, including antioxidant properties, is ongoing.
Medicine: Studies are exploring its potential use in cancer treatment due to its unique properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its electrical properties
Mecanismo De Acción
The mechanism by which discandium triselenide exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate redox reactions, influencing cellular oxidative stress levels. The pathways involved include the regulation of antioxidant enzymes and the modulation of reactive oxygen species (ROS) levels .
Comparación Con Compuestos Similares
Similar Compounds
- Discandium trisulfide (Sc₂S₃)
- Discandium tritelluride (Sc₂Te₃)
- Antimony triselenide (Sb₂Se₃)
Uniqueness
Scandium Selenide Sputtering Target is unique due to its specific combination of scandium and selenium, which imparts distinct electrical and chemical properties. Compared to its sulfur and tellurium analogs, discandium triselenide exhibits different reactivity and stability profiles, making it suitable for specific applications in electronics and materials science .
Propiedades
Número CAS |
12166-43-7 |
|---|---|
Fórmula molecular |
Sc2Se3 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
Clave InChI |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
SMILES canónico |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
| 12166-43-7 | |
Sinónimos |
discandium triselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


